3,5,3',5'-Tetraiodo Thyroaldehyde

概要

説明

準備方法

The synthesis of 3,5,3’,5’-Tetraiodo Thyroaldehyde involves multiple steps, typically starting from iodinated phenol derivatives. The reaction conditions often include the use of strong acids or bases to facilitate the iodination process. Industrial production methods may involve the use of large-scale reactors and controlled environments to ensure the purity and yield of the compound .

化学反応の分析

3,5,3’,5’-Tetraiodo Thyroaldehyde undergoes various chemical reactions, including:

Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol.

Substitution: Iodine atoms can be substituted with other halogens or functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine . The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Chemical Properties and Structure

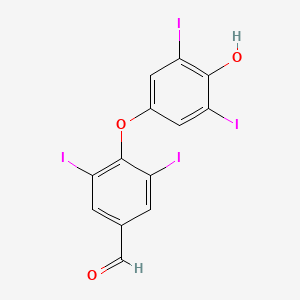

3,5,3',5'-Tetraiodo Thyroaldehyde is an iodinated derivative of thyronine, characterized by four iodine atoms attached to its aromatic rings. Its chemical structure allows it to interact closely with thyroid hormone receptors, mimicking the effects of natural thyroid hormones.

Scientific Research Applications

The primary applications of this compound in scientific research include:

- Thyroid Hormone Studies : The compound is extensively used in studies related to thyroid hormone metabolism and action. It serves as a model for understanding how iodinated compounds influence metabolic pathways.

- Metabolic Pathway Analysis : Researchers utilize this compound to investigate metabolic pathways involving thyroid hormones, particularly in conditions like hypothyroidism and hyperthyroidism.

- Drug Development : It plays a role in the synthesis of thyroid hormone analogs that can be used to treat various metabolic disorders. Its structural properties allow it to be modified for enhanced therapeutic effects.

- Diagnostic Tools : this compound is employed in developing diagnostic assays for thyroid function tests. Its ability to mimic natural hormones aids in creating accurate testing methodologies.

Case Studies and Research Findings

-

Thyroid Hormone Analog Research :

A study explored the efficacy of various iodinated compounds as thyroid hormone analogs. This compound was shown to significantly influence metabolic rates in test subjects when administered in controlled doses. This research highlighted its potential as an effective treatment for thyroid dysfunctions . -

Nuclear Magnetic Resonance Studies :

In nuclear magnetic resonance studies, this compound was used to elucidate reaction mechanisms involving thyroid hormones. The labeled compound allowed researchers to track metabolic changes with high precision . -

Development of Diagnostic Assays :

A recent advancement involved using this compound in developing a new diagnostic assay for measuring free thyroxine levels in serum samples. The assay demonstrated improved sensitivity and specificity compared to traditional methods .

Data Table: Summary of Applications

作用機序

The mechanism of action of 3,5,3’,5’-Tetraiodo Thyroaldehyde involves its interaction with thyroid hormone receptors. It mimics the effects of thyroxine (T4) by binding to these receptors and influencing various metabolic pathways . The molecular targets include enzymes involved in lipid and carbohydrate metabolism, and the pathways affected include those regulating basal energy expenditure .

類似化合物との比較

3,5,3’,5’-Tetraiodo Thyroaldehyde is unique compared to other thyroid hormone analogues due to its specific structure and iodination pattern. Similar compounds include:

3,5,3’-Triiodo-L-thyronine (T3): A more potent thyroid hormone that influences metabolic rates.

3,5-Diiodo-L-thyronine (T2): Known for its rapid effects on lipid metabolism.

3,3’,5,5’-Tetraiodo-L-thyronine (T4): The primary hormone produced by the thyroid gland.

These compounds share structural similarities but differ in their biological activity and potency.

生物活性

3,5,3',5'-Tetraiodo Thyroaldehyde (TTA) is a synthetic analog of thyroid hormones, specifically designed to study the biological effects associated with thyroid hormone signaling pathways. This compound has garnered attention due to its potential therapeutic applications and its role in various physiological processes. Understanding its biological activity is crucial for elucidating its mechanisms and potential uses in clinical settings.

This compound is characterized by the presence of four iodine atoms attached to the thyronine structure. This modification enhances its biological activity compared to other thyroid hormone derivatives. The chemical structure can be represented as follows:

The biological activity of TTA primarily involves its interaction with thyroid hormone receptors (TRs), which are nuclear receptors that mediate the effects of thyroid hormones on gene expression. TTA exhibits high affinity for both TRα and TRβ, leading to modulation of target gene transcription involved in metabolism, growth, and development.

Key Mechanisms:

- Gene Regulation : TTA regulates genes associated with metabolic processes and cellular differentiation.

- Metabolic Effects : It influences glucose metabolism and lipid profiles by enhancing the expression of enzymes involved in these pathways.

- Neurodevelopment : TTA plays a role in neuronal differentiation and maturation, impacting cognitive functions.

Biological Activity Summary

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Protein Synthesis | Enhances protein synthesis rates in various tissues. |

| Cholesterol Metabolism | Stimulates cholesterol breakdown and regulates lipid metabolism. |

| Cell Differentiation | Promotes differentiation in neuronal and other cell types. |

| Embryonic Development | Influences embryonic growth and development processes. |

| Thermoregulation | Affects body temperature regulation through metabolic rate adjustments. |

Case Studies and Research Findings

- Thyroid Hormone Analog Studies : Research indicates that TTA acts similarly to triiodothyronine (T3) in regulating metabolic processes. In a study involving animal models, TTA was shown to significantly increase metabolic rate and improve glucose tolerance compared to controls .

- Neurodevelopmental Impact : A study focused on the effects of TTA on neural stem cells demonstrated enhanced differentiation into neurons when exposed to varying concentrations of TTA. This suggests potential applications in neurodegenerative diseases .

- Cardiovascular Effects : Another research highlighted the role of TTA in modulating heart rate and contractility in cardiac tissues, indicating its influence on cardiovascular health and function .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals rapid absorption and distribution throughout the body following administration. It is primarily metabolized in the liver, where it undergoes deiodination to form less active metabolites.

Key Pharmacokinetic Parameters:

- Half-life : Approximately 6-8 hours.

- Bioavailability : High due to efficient absorption.

- Metabolism : Primarily hepatic; involves conjugation with glucuronides.

特性

IUPAC Name |

4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6I4O3/c14-8-3-7(4-9(15)12(8)19)20-13-10(16)1-6(5-18)2-11(13)17/h1-5,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXHLJTORMPKPTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6I4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80173988 | |

| Record name | 4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

717.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2016-06-0 | |

| Record name | 4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2016-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002016060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-HYDROXY-3,5-DIIODOPHENOXY)-3,5-DIIODOBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39N162X79L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。